N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide
描述
属性
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-1-(4-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-5-23-18-12-17(10-11-19(18)27-14-21(3,4)20(23)24)22-28(25,26)13-16-8-6-15(2)7-9-16/h6-12,22H,5,13-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCCILCMYORKMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)C)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Comparison with Similar Compounds
To contextualize this compound, comparisons are drawn with structurally related sulfonamides and benzoxazepine derivatives. Key parameters include molecular topology , substituent effects , and synthetic challenges .
Table 1: Structural and Functional Comparison
Key Observations:
Structural Complexity: The target compound’s benzoxazepine core distinguishes it from simpler sulfonamide derivatives (e.g., benzene sulfonamides in ).
Substituent Impact :
- The p-tolyl group in the sulfonamide moiety may enhance lipophilicity compared to smaller substituents (e.g., methylisoxazole in ).
- Ethyl and dimethyl groups on the oxazepine ring likely influence steric interactions, affecting solubility and metabolic stability.
Synthetic Challenges :
- Multi-step synthesis is implied due to the fused heterocycle and sulfonamide linkage. Similar compounds (e.g., nitroimidazoles in ) require precise control of reaction conditions to avoid side products.
Functional Versatility :
- Unlike azo-linked sulfonamides (), the target compound lacks a chromophore, suggesting distinct analytical or biological applications.
Research Findings and Limitations
- Structural Analysis : The compound’s crystallographic data (if available) would typically be refined using SHELXL, a standard in small-molecule crystallography .
- Gaps in Evidence : The provided sources lack direct pharmacological or physicochemical data for the target compound. Comparisons rely on structural analogs (e.g., sulfonamide-metal interactions in ).
- Recommendations : Future studies should prioritize solubility assays, receptor-binding experiments, and computational modeling to quantify substituent effects.
常见问题
Basic: What are the key synthetic steps and purification strategies for this compound?
The synthesis involves multi-step organic reactions, including cyclization of the tetrahydrobenzo[b][1,4]oxazepin core and sulfonamide coupling. Critical steps include:
- Cyclization : Formation of the oxazepine ring under controlled temperatures and inert atmospheres to avoid side reactions .
- Sulfonamide coupling : Reaction of the oxazepine intermediate with p-tolylmethanesulfonamide using coupling agents like EDCI/HOBt .
- Purification : Column chromatography (e.g., silica gel) or preparative HPLC is essential to isolate the compound with >95% purity. NMR and mass spectrometry are required for structural validation .
Advanced: How can researchers resolve contradictions in reported reaction yields for similar sulfonamide derivatives?
Discrepancies in yields often stem from variations in catalysts, solvents, or reaction scales. To address this:
- Systematic screening : Use design of experiments (DoE) to test variables like solvent polarity (e.g., DMF vs. THF) and catalyst loading .
- Mechanistic studies : Employ kinetic analysis (e.g., time-resolved NMR) to identify rate-limiting steps or side reactions .
- Scale-up adjustments : Transition from batch to continuous flow chemistry to improve reproducibility in larger syntheses .
Basic: What analytical techniques are critical for confirming the compound’s structure and purity?
- NMR spectroscopy : H and C NMR verify the oxazepine core (e.g., carbonyl resonance at ~170 ppm) and sulfonamide connectivity .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H]+ ion matching C₂₂H₂₇N₂O₅S) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity .
Advanced: How can researchers design experiments to elucidate its mechanism of action in enzyme inhibition?
- Enzyme kinetics : Perform Michaelis-Menten assays to determine inhibition constants () against target enzymes (e.g., carbonic anhydrases) .
- Molecular docking : Use software like AutoDock Vina to model interactions between the sulfonamide group and enzyme active sites .
- Mutagenesis studies : Modify key residues in the enzyme (e.g., His94 in carbonic anhydrase) to validate binding hypotheses .
Advanced: How to conduct structure-activity relationship (SAR) studies for derivatives of this compound?
- Derivative synthesis : Modify substituents (e.g., p-tolyl to 4-chlorophenyl) and assess changes in bioactivity .
- Biological testing : Screen derivatives against target assays (e.g., antimicrobial or kinase inhibition) to correlate substituents with potency .
- Computational modeling : Generate QSAR models using descriptors like logP and polar surface area to predict activity .
Basic: What stability challenges arise during storage, and how can they be mitigated?
- Degradation pathways : Hydrolysis of the sulfonamide group or oxidation of the oxazepine ring may occur under humid or acidic conditions .
- Stabilization strategies : Store at -20°C in anhydrous DMSO or under nitrogen atmosphere. Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) .
Advanced: How to optimize reaction conditions for introducing diverse substituents on the oxazepine core?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the 7-position .
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for coupling reactions with aryl halides .
- Temperature gradients : Use microwave-assisted synthesis to reduce reaction times for thermally sensitive intermediates .
Advanced: What pharmacokinetic properties should be prioritized in preclinical studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
